molecular formula C10H15NS B14601571 N-(Benzylsulfanyl)propan-2-amine CAS No. 59004-78-3

N-(Benzylsulfanyl)propan-2-amine

Cat. No.: B14601571
CAS No.: 59004-78-3
M. Wt: 181.30 g/mol
InChI Key: OPPGWGUEUVKROG-UHFFFAOYSA-N
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Description

N-(Benzylsulfanyl)propan-2-amine is a chemical compound of interest in synthetic organic chemistry and drug discovery research. With the molecular formula C10H15NS, it features a propan-2-amine group linked to a benzylsulfanyl (benzylthio) moiety. This structure is a key building block for researchers synthesizing more complex molecules. Compounds containing benzylsulfanyl groups are frequently utilized in the development of peptidomimetics—molecules that mimic the biological activity of natural peptides but with enhanced metabolic stability . For instance, research into Schiff bases derived from similar benzylsulfanyl-functionalized amino acid analogs has shown potential in biological screening for activities such as antiplatelet aggregation . As a versatile synthetic intermediate, this amine can be used in nucleophilic substitution reactions, the preparation of Schiff bases, or as a precursor in pharmaceutical chemistry. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

CAS No.

59004-78-3

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

N-benzylsulfanylpropan-2-amine

InChI

InChI=1S/C10H15NS/c1-9(2)11-12-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

OPPGWGUEUVKROG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NSCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation. Benzyl mercaptan reacts with acetone to form an imine, which is subsequently reduced to the target amine. Pd/C or Raney nickel catalysts are typically employed under hydrogen pressure.

Optimization of Conditions

Key parameters include solvent selection, catalyst loading, and hydrogen pressure. Methanol or ethanol are preferred solvents due to their miscibility with water and ability to stabilize intermediates. Patent EP1247799A2 reports optimal yields (75–85%) using 5% Pd/C at 20–30°C and 0.1–5 bar hydrogen pressure. Higher pressures (25–80 bar) and temperatures (90–120°C) may enhance reaction rates but risk over-reduction.

Nucleophilic Substitution Method

This method involves displacing a leaving group (e.g., halide) from a propan-2-amine derivative using benzyl mercaptan as the nucleophile.

Substrate Preparation

2-Chloropropan-1-amine or similar substrates are reacted with benzyl mercaptan in polar aprotic solvents like dimethylformamide (DMF). Alkali metal bases (e.g., K₂CO₃) facilitate deprotonation of the thiol, enhancing nucleophilicity.

Catalytic Considerations

Pd-based catalysts are unnecessary here, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity. Yields of 60–70% are achievable under reflux conditions (80–100°C) for 12–24 hours.

Thiol-Amine Coupling Strategy

Direct coupling of benzyl mercaptan with propan-2-amine via oxidative or radical-mediated pathways offers a single-step alternative.

Oxidative Coupling

Using oxidants like iodine or hydrogen peroxide, the thiol and amine react to form a disulfide intermediate, which rearranges to the target compound. This method avoids hydrogenation but requires strict stoichiometric control to prevent over-oxidation.

Radical Initiation

Photochemical or thermal initiation with azobisisobutyronitrile (AIBN) generates thiyl radicals, which couple with amine radicals. While efficient, scalability is limited by side reactions.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for each method:

Method Catalyst Temperature (°C) Pressure (bar) Yield (%) Reaction Time (h)
Reductive Amination 5% Pd/C 20–30 0.1–5 75–85 24–48
Nucleophilic Substitution None 80–100 Ambient 60–70 12–24
Thiol-Amine Coupling I₂ or AIBN 25–50 Ambient 50–60 6–12

Scalability and Industrial Feasibility

Reductive amination is most scalable, aligning with continuous flow reactor designs described in US8034978B2. Nucleophilic substitution suffers from longer reaction times, while radical methods require specialized equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Benzylsulfanyl)propan-2-amine can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the amine group to a primary amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through reactions with electrophiles. For example, reacting with alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide, under reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

Chemistry: N-(Benzylsulfanyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of sulfanyl and amine groups on biological systems. It may serve as a model compound in enzymatic studies or as a building block in the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amine group can be modified to create analogs with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of N-(Benzylsulfanyl)propan-2-amine involves its interaction with molecular targets through its amine and sulfanyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfanyl group can participate in redox reactions and form covalent bonds with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs of N-(Benzylsulfanyl)propan-2-amine, highlighting substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound Benzylsulfanyl C₁₀H₁₅NS 193.30 (calc.) Hypothesized metabolic stability due to sulfur
N-(4-Methylbenzyl)propan-2-amine 4-Methylbenzyl C₁₁H₁₇N 163.26 Marketed compound with industrial applications
Phenpromethamine 2-Phenylpropyl C₁₀H₁₅N 149.24 Central stimulant; lacks sulfur, shorter half-life
5-MAPB Benzofuran-5-yl, N-Me C₁₂H₁₅NO 189.24 Metabolized via demethylation and oxidation
N-(Bis-aryl-methyl)propan-2-amine Bis(2-methoxyaryl) C₂₀H₂₇NO₂ 313.44 High-yield synthesis via reductive amination

Key Observations :

  • Metabolism : Sulfur-containing compounds like benzylsulfanyl derivatives may resist oxidative degradation better than oxygenated analogs (e.g., 5-MAPB, which undergoes rapid furan ring opening) .
  • Synthesis : Sulfanyl groups are typically introduced via thiol-alkylation or sulfenamide formation, as seen in sulfonamide syntheses using sulfonyl chlorides .
Pharmacological and Metabolic Comparison
  • Phenpromethamine : A phenylpropylamine stimulant with a short half-life (~4–6 hours) due to rapid N-demethylation . The benzylsulfanyl analog’s sulfur atom could slow metabolism, extending duration of action.
  • 5-MAPB and 6-MAPB : Benzofuran-based amphetamines undergo N-demethylation and oxidative ring opening. The benzylsulfanyl group’s stability might prevent analogous degradation, enhancing bioavailability .
  • N-Bis-aryl Derivatives : Compounds like N-(bis(2-methoxyaryl)methyl)propan-2-amine exhibit high synthetic yields (82%) via reductive amination, suggesting scalable routes for benzylsulfanyl analogs .
Physicochemical Properties
  • Lipophilicity : The benzylsulfanyl group increases lipophilicity (logP ≈ 2.5–3.0) compared to N-(4-methylbenzyl)propan-2-amine (logP ≈ 2.1), enhancing membrane permeability .
  • Solubility : Sulfur’s polarizability may improve aqueous solubility relative to purely aromatic analogs (e.g., Phenpromethamine) .

Q & A

Q. What are the optimal synthetic routes for N-(Benzylsulfanyl)propan-2-amine, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution between propan-2-amine and benzylsulfanyl halides (e.g., benzylsulfanyl chloride). Reaction optimization includes:

  • Catalyst selection : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to enhance nucleophilicity.
  • Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Alternative routes include thiol-ene click chemistry with benzyl mercaptan and allylamine derivatives under UV irradiation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) identify key signals: δ ~2.7 ppm (N-CH(CH₃)₂), δ ~3.8 ppm (S-CH₂-C₆H₅), and aromatic protons at δ ~7.3 ppm. 2D techniques (COSY, HSQC) resolve coupling and connectivity .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., S–C bond ~1.8 Å) and spatial arrangement. For example, cobalt complexes with benzylsulfanyl ligands show κ²N,S coordination, validated by SHELX refinement .

Q. What are the key reactivity patterns of the thiol and amine groups in this compound?

Methodological Answer:

  • Thiol reactivity : The benzylsulfanyl group undergoes oxidation to sulfoxides (H₂O₂, catalytic VO(acac)₂) or alkylation with electrophiles (e.g., methyl iodide).
  • Amine reactivity : The secondary amine participates in Schiff base formation (e.g., with ketones) or acts as a ligand in metal coordination (e.g., Co²⁺, as seen in quinoline complexes) .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what metal ions are most compatible?

Methodological Answer: The compound acts as a bidentate ligand via sulfur and nitrogen atoms. Compatible metals include Co(II), Ni(II), and Cu(II), forming octahedral or square-planar complexes. Example:

  • Cobalt(II) complexes : Synthesized by mixing this compound with CoCl₂ in ethanol. Characterization via UV-Vis (d-d transitions) and magnetic susceptibility confirms high-spin Co²⁺ geometry .

Q. What structure-activity relationships (SAR) are observed when modifying the benzylsulfanyl or amine moieties for pharmacological applications?

Methodological Answer:

  • Benzylsulfanyl modifications : Introducing electron-withdrawing groups (e.g., NO₂) enhances metabolic stability but may reduce receptor affinity.
  • Amine substitutions : Bulkier substituents (e.g., isopropyl → cyclopropyl) alter bioavailability. In vitro assays (e.g., HRE-mediated luciferase) quantify transcriptional modulation, with IC₅₀ values guiding SAR .

Q. How can metabolic pathways of this compound be predicted using in vitro models?

Methodological Answer:

  • Liver microsomes : Incubate with NADPH to simulate Phase I metabolism. LC-HRMS identifies metabolites (e.g., sulfoxide derivatives, N-dealkylation products).
  • Isotope labeling : ¹³C-labeled amine tracks fragmentation patterns. For benzofuran analogs, oxidative defuranization generates carboxylic acid metabolites, a pathway extrapolated to benzylsulfanyl derivatives .

Q. How should researchers address contradictions in analytical data (e.g., conflicting NMR assignments)?

Methodological Answer:

  • Orthogonal validation : Cross-check NMR with IR (S–C stretch ~650 cm⁻¹) and HRMS (exact mass ± 3 ppm).
  • Computational modeling : DFT calculations (B3LYP/6-311+G*) predict NMR chemical shifts, resolving ambiguities in peak assignments .

Q. What experimental designs are critical for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated stability studies : Expose samples to pH 1–13 (HCl/NaOH buffers) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm for benzylsulfanyl chromophore) .

Q. How can the thiol group’s redox activity be quantified in biological matrices?

Methodological Answer:

  • Ellman’s assay : React with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to measure free thiols (absorbance at 412 nm).
  • LC-MS/MS : Use iodoacetamide derivatization to trap thiols, enhancing detection sensitivity in plasma or urine .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular docking : AutoDock Vina models binding to targets (e.g., cytochrome P450 3A4). Parameters: grid size 25 ų, exhaustiveness = 20.
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .

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